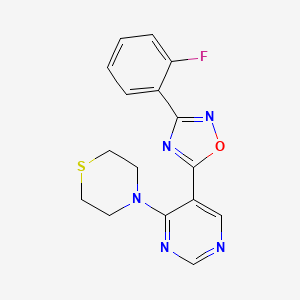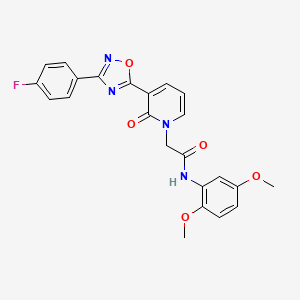
3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Therapeutic Potential of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazole derivatives are known for their diverse pharmacological properties. The core structure of 1,2,4-oxadiazole is present in various synthetic molecules, which demonstrate significant therapeutic potential across a range of medicinal chemistry applications. These compounds exhibit a wide array of bioactivities, due to their effective binding with different enzymes and receptors in biological systems through numerous weak interactions. This makes them candidates for the treatment of various ailments, including but not limited to anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).
Biological Activity and Synthetic Applications
The 1,2,4-oxadiazole ring is a bioisostere for carboxylic, amide, and ester groups, which mostly contribute to enhancing pharmacological activity by participating in hydrogen bonding interactions with different enzymes and receptors. This structural feature, combined with the wide possibility for chemical modification, identifies diverse pharmacological potentials of these compounds. The heterocyclic systems based on 1,3,4-thia(oxa)diazole rings are considered promising objects for modern bioorganic and medicinal chemistry due to their antimicrobial, anti-inflammatory, analgetic, antitumor, antitubercular, and antiviral activity (Lelyukh, 2019).
Antimicrobial Applications
The antimicrobial activity of 1,2,4-oxadiazole derivatives is notably significant. These compounds have shown promise in exceeding the activity of known antibiotics and other antimicrobial agents, making their potential as new drugs very promising. This includes a wide range of antimicrobial activities such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities, highlighting their importance in addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).
properties
IUPAC Name |
3-(2-fluorophenyl)-5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-13-4-2-1-3-11(13)14-20-16(23-21-14)12-9-18-10-19-15(12)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJDJDWXHUEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)
![7-(4-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2552683.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)
![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)

![2-[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B2552695.png)
![4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2552696.png)